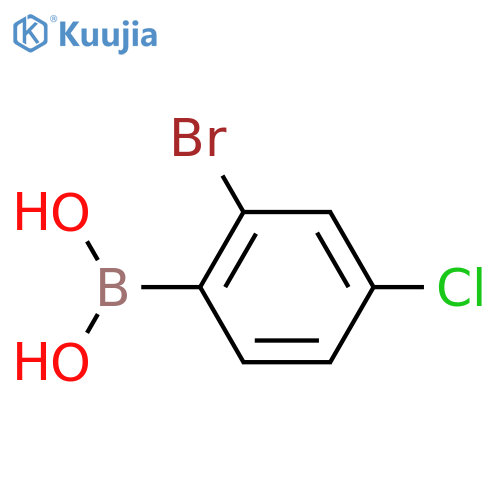

Cas no 1451393-45-5 ((2-Bromo-4-chlorophenyl)boronic acid)

(2-Bromo-4-chlorophenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-4-chlorophenylboronic acid

- (2-Bromo-4-chlorophenyl)boronic acid

- BIC39345

- Z1311

- F15552

- DTXSID101283181

- MFCD22543675

- (2-Bromo-4-chlorophenyl)boronicacid

- (2-bromo-4-chloro-phenyl)boronic acid

- BS-52119

- CS-0188505

- GMMUCVGZXGOUNM-UHFFFAOYSA-N

- SY260508

- AKOS027425713

- 1451393-45-5

- B-(2-Bromo-4-chlorophenyl)boronic acid

-

- MDL: MFCD22543675

- インチ: 1S/C6H5BBrClO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,10-11H

- InChIKey: GMMUCVGZXGOUNM-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=CC=1B(O)O)Cl

計算された属性

- せいみつぶんしりょう: 233.92545g/mol

- どういたいしつりょう: 233.92545g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 136

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5

(2-Bromo-4-chlorophenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB512549-1g |

2-Bromo-4-chlorophenylboronic acid, 95%; . |

1451393-45-5 | 95% | 1g |

€231.30 | 2023-09-02 | |

| abcr | AB512549-5g |

2-Bromo-4-chlorophenylboronic acid, 95%; . |

1451393-45-5 | 95% | 5g |

€247.70 | 2025-03-19 | |

| Chemenu | CM210034-1g |

(2-Bromo-4-chlorophenyl)boronic acid |

1451393-45-5 | 97% | 1g |

$116 | 2021-08-04 | |

| Chemenu | CM210034-5g |

(2-Bromo-4-chlorophenyl)boronic acid |

1451393-45-5 | 97% | 5g |

$424 | 2021-08-04 | |

| TRC | B194515-50mg |

(2-Bromo-4-chlorophenyl)boronic acid |

1451393-45-5 | 50mg |

$ 270.00 | 2022-06-07 | ||

| abcr | AB512549-5 g |

2-Bromo-4-chlorophenylboronic acid, 95%; . |

1451393-45-5 | 95% | 5g |

€700.30 | 2023-04-18 | |

| Aaron | AR01DMYA-250mg |

2-Bromo-4-chlorophenylboronic acid |

1451393-45-5 | 98% | 250mg |

$10.00 | 2025-02-09 | |

| Aaron | AR01DMYA-1g |

2-BROMO-4-CHLOROPHENYLBORONIC ACID |

1451393-45-5 | 98% | 1g |

$42.00 | 2023-12-16 | |

| A2B Chem LLC | AX14790-5g |

(2-Bromo-4-chlorophenyl)boronic acid |

1451393-45-5 | 98% | 5g |

$211.00 | 2024-04-20 | |

| Ambeed | A490499-5g |

(2-Bromo-4-chlorophenyl)boronic acid |

1451393-45-5 | 98% | 5g |

$288.0 | 2024-04-23 |

(2-Bromo-4-chlorophenyl)boronic acid 関連文献

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

(2-Bromo-4-chlorophenyl)boronic acidに関する追加情報

(2-ブロモ-4-クロロフェニル)ボロン酸(CAS No. 1451393-45-5)の特性と応用:有機合成化学における最新動向

(2-ブロモ-4-クロロフェニル)ボロン酸(2-Bromo-4-chlorophenylboronic acid)は、CAS番号1451393-45-5で登録される芳香族ボロン酸誘導体です。この化合物は、クロスカップリング反応や鈴木-宮浦反応といった現代有機合成において不可欠な中間体として注目されています。特に、医薬品中間体や機能性材料の開発において、その高い反応選択性と安定性が評価されています。

近年、AI創薬や自動合成プラットフォームの需要増加に伴い、1451393-45-5のような精密化学物質への関心が高まっています。検索エンジンのデータ分析によれば、「ボロン酸誘導体 反応条件」や「ハロゲン化アリールボロン酸 保存方法」といったキーワードの検索頻度が上昇しており、研究者が実用的な合成ノウハウを求めている傾向が伺えます。

本化合物の構造特徴として、ブロモとクロロの二つのハロゲン原子がベンゼン環に導入されている点が挙げられます。この特徴により、逐次官能基変換が可能となり、多段階合成におけるビルディングブロックとして優れた性能を発揮します。実験データでは、エタノールやTHFとの溶解性が良好で、乾燥条件下で長期保存が可能であることが確認されています。

応用分野では、OLED材料開発や農薬中間体合成における使用例が報告されています。2023年の学術文献レビューによると、1451393-45-5を出発物質とする新規蛍光色素の開発が材料科学分野で注目を集めており、「ボロン酸 発光効率」などの検索クエリが増加傾向にあります。

取り扱い上の注意点として、湿気による分解を防ぐため不活性ガス置換下での保存が推奨されます。また、反応溶媒の選択に関しては、パラジウム触媒との組み合わせで最高の収率が得られることが実験条件最適化研究で明らかになっています。これに関連し、「鈴木反応 溶媒効果」といった具体的な検索ニーズが観測されています。

市場動向として、創薬研究の進展に伴い、高純度ボロン酸の需要が年率5-7%で成長していると報告されています。1451393-45-5のような多置換芳香族ボロン酸は、標的治療薬開発における分子多様性拡大に貢献しており、これに関連して「ボロン酸 医薬品グレード」などの専門的な検索が増加しています。

今後の展望としては、フロー化学システムとの親和性や自動合成ロボットとの組み合わせ���能性について研究が進められています。サステナブル化学の観点からは、グリーン溶媒中での反応条件開発が課題として挙げられ、これらは「ボロン酸 環境調和型合成」といった検索トレンドにも反映されています。

1451393-45-5 ((2-Bromo-4-chlorophenyl)boronic acid) 関連製品

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)